5-Carboxyfluorescein
Overview
Description
5-Carboxyfluorescein is a derivative of fluorescein, a widely used fluorescent dye. It is known for its high fluorescence quantum yield, good photostability, and water solubility. These properties make it a valuable tool in various bioanalytical applications, including pH sensors, DNA sequencing, and fluorescent microscopy .
Scientific Research Applications
5-Carboxyfluorescein is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe for various chemical reactions.
Biology: Employed in cell labeling and tracking studies.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent sensors and markers
Mechanism of Action
Target of Action
5-Carboxyfluorescein, also known as 5-FAM , is primarily used as a fluorescent probe for bioconjugate synthesis . It labels bioconjugates on nucleophilic amines, such as the N-terminus and lysine residues . This makes it a valuable tool in various biological applications, including the study of proteins, peptides, and nucleotides .
Mode of Action
The compound works by binding to its targets through a process known as carbon diimide activation of the carboxylic acid group, followed by a reaction with primary amines . This results in the formation of a covalent bond between the this compound and the target molecule . The resulting bioconjugates are resistant to hydrolysis , ensuring the stability of the fluorescent label.
Biochemical Pathways
Instead, it serves as a fluorescent label that allows researchers to track and study the behavior of the target molecules in various biochemical processes . For instance, it can be used to monitor protein interactions, cellular processes, and the function of nucleic acids .
Pharmacokinetics
It is known that the compound is soluble in water, dmso, and dmf , which suggests that it could be readily absorbed and distributed in biological systems
Result of Action
The primary result of this compound’s action is the production of a fluorescent signal that can be detected using specific instruments . This fluorescence allows researchers to visualize the location and behavior of the target molecules in real-time . It’s worth noting that despite the structural similarities of fluorescein isomers (5-FAM and 6-FAM), different photophysical behavior was observed for the corresponding bifluorophores .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the fluorescence of this compound is pH-sensitive , meaning that changes in the pH of the environment can affect the intensity of the fluorescent signal. Additionally, the compound has been shown to possess intrinsic peroxidase-like catalytic activity, suggesting that it could potentially be used as a robust artificial peroxidase for the biomimetic synthesis of polyaniline nanoplatelets under harsh conditions .
Safety and Hazards
5-Carboxyfluorescein can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment, chemical impermeable gloves, and adequate ventilation are recommended when handling this compound .
Future Directions
Fluorescein molecules, including 5-Carboxyfluorescein, are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . The dual sensing of analytes using fluorescent sensors is still a topic of high interest . There is an increase in the number of dual sensors developed in the past five years and quite a good number of fluorescein derivatives were also reported based on reversible mechanisms .
Biochemical Analysis
Biochemical Properties
5-Carboxyfluorescein plays a significant role in biochemical reactions, particularly in fluorescence-based assays. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used to label proteins through N-hydroxysuccinimide (NHS) ester-mediated derivatization . This interaction allows for the tracking and visualization of proteins in different biological processes. Additionally, this compound can be conjugated with biopolymers, providing a stable derivative for further biochemical studies .
Cellular Effects
This compound influences various cellular processes. It is used to assess cell viability and permeability. For example, it has been used to study liposome leakage and cellular permeability in human lung epithelial cells . The compound’s fluorescence properties allow researchers to monitor changes in cell function, including cell signaling pathways, gene expression, and cellular metabolism. The impermeability of this compound to viable cell membranes makes it a reliable marker for these studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It covalently couples to intracellular molecules, notably lysine residues and other amine sources . This covalent coupling ensures that the fluorescent marker is retained within cells for extended periods, allowing for long-term studies of cellular processes. The compound’s fluorescence is a result of the excitation and emission of photons, which can be repeatedly cycled until the fluorophore is irreversibly damaged .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that the photophysical properties of this compound can be influenced by the viscosity of the medium . The compound’s fluorescence intensity and lifetime can vary depending on the environmental conditions, such as pH and temperature. These factors must be carefully controlled to ensure accurate and reliable results in long-term experiments .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. While specific studies on dosage effects are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. Researchers must carefully determine the appropriate dosage to avoid any negative impact on the animals’ health and ensure the accuracy of the experimental results .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is hydrolyzed by intracellular esterases to release the fluorescent form of the dye . This hydrolysis is a crucial step in its activation and subsequent use in biochemical assays. The compound’s interaction with enzymes and cofactors can affect metabolic flux and metabolite levels, providing valuable insights into cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function as a fluorescent marker. The compound is transported across cell membranes and distributed within the cytoplasm . It can also be used to study phloem transport in plants, where it is loaded into the phloem and transported to different tissues . Understanding the transport mechanisms of this compound is crucial for its effective use in various biological studies.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with cellular components. The compound is often used as a tracer to investigate phloem transport and sieve element integrity in plants . In animal cells, it can be localized to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for studying the compound’s activity and function within different cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Carboxyfluorescein can be synthesized through several methods. One common approach involves the reaction of fluorescein with chloroacetic acid in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Large-scale production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps, such as chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Carboxyfluorescein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its fluorescence properties.
Substitution: Substitution reactions, especially with amines, are common for conjugation with biomolecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: N-hydroxysuccinimide esters for amine conjugation.
Major Products Formed:
Oxidation: Oxidized fluorescein derivatives.
Reduction: Reduced fluorescein derivatives.
Substitution: Conjugated fluorescein derivatives.
Comparison with Similar Compounds
6-Carboxyfluorescein: Another regioisomer with similar properties but different photophysical behavior.
Fluorescein: The parent compound with broader applications but less specificity.
Carboxyfluorescein succinimidyl ester: A derivative used for more stable cell labeling
Uniqueness of 5-Carboxyfluorescein: this compound is unique due to its specific excitation and emission wavelengths, making it highly suitable for certain bioanalytical applications. Its ability to form stable conjugates with biomolecules enhances its utility in various scientific fields .
Properties
IUPAC Name |
3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21/h1-9,22-23H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYVEMPWNAYQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227642 | |
Record name | 5-Carboxyfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76823-03-5 | |
Record name | 5-FAM | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76823-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carboxyfluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Carboxyfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CARBOXYFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2MM66GSF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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